Carboxymethyl betaine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

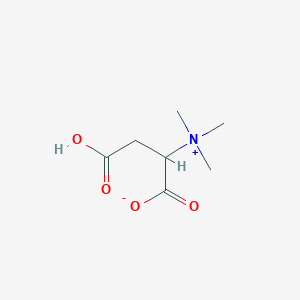

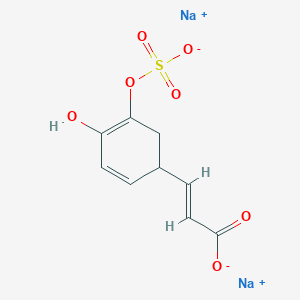

Carboxymethyl betaine, also known as (carboxymethyl)trimethylammonium inner salt, is a zwitterionic compound derived from betaine. It is widely recognized for its role as an osmolyte, which helps organisms manage osmotic stress. This compound is naturally found in various plants, animals, and microorganisms and is extensively used in different industrial and scientific applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carboxymethyl betaine can be synthesized through the esterification of cellulose with betaine using p-toluenesulfonyl chloride for in-situ activation . Another method involves the grafting of carboxymethyl chitosan and betaine onto cotton fibers via esterification and amidation reactions . These processes typically require controlled reaction conditions, including specific temperatures and reaction times, to ensure the successful modification of the base materials.

Industrial Production Methods: In industrial settings, this compound is often produced using a pad-dry-cure modification process. This involves the application of the compound onto cotton fabrics, followed by drying and curing to achieve durable antibacterial properties . The process is designed to be efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Carboxymethyl betaine undergoes various chemical reactions, including esterification, amidation, and interactions with other quaternary ammonium compounds . These reactions are essential for its application in modifying materials like cotton fabrics to impart antibacterial properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include p-toluenesulfonyl chloride for esterification and carboxymethyl chitosan for amidation . The reactions typically occur under controlled conditions, such as specific temperatures and reaction times, to ensure the desired chemical modifications.

Major Products Formed: The major products formed from these reactions include modified cotton fabrics with enhanced antibacterial properties and improved durability . These products are highly valued in the textile industry for their ability to resist bacterial growth and maintain their properties even after multiple washing cycles.

Wissenschaftliche Forschungsanwendungen

Carboxymethyl betaine has a wide range of scientific research applications. In the field of microbiology, it is used to enhance the performance of microbial strains in fermentation processes by acting as a stress protectant and methyl donor . In the textile industry, it is employed to create antibacterial fabrics with durable properties . Additionally, this compound is used in the synthesis of complex secondary metabolites, such as vitamins and antibiotics, due to its role as a methyl donor .

Wirkmechanismus

The mechanism of action of carboxymethyl betaine involves its ability to donate methyl groups via the enzyme betaine homocysteine methyl transferase. This process converts homocysteine back into methionine and dimethylglycine, thereby reducing homocysteine levels and improving health outcomes . In the context of its antibacterial properties, the reactive carboxyl group of this compound binds to cellulosic fibers via esterification, while the quaternary ammonium moiety exerts the antibacterial effect .

Vergleich Mit ähnlichen Verbindungen

Carboxymethyl betaine is often compared with other similar compounds, such as glycine betaine, trimethylglycine, and oxyneurine . While all these compounds share the ability to act as osmolytes and methyl donors, this compound is unique in its specific applications in the textile industry and its dual functionality as both an osmolyte and an antibacterial agent . This dual functionality sets it apart from other similar compounds, making it highly valuable in various industrial and scientific applications.

Similar Compounds

- Glycine betaine

- Trimethylglycine

- Oxyneurine

This compound’s unique properties and versatile applications make it a compound of significant interest in both scientific research and industrial applications. Its ability to enhance the performance of microbial strains, create durable antibacterial fabrics, and act as a methyl donor in complex synthesis processes highlights its importance in various fields.

Eigenschaften

Molekularformel |

C7H13NO4 |

|---|---|

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

4-hydroxy-4-oxo-2-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C7H13NO4/c1-8(2,3)5(7(11)12)4-6(9)10/h5H,4H2,1-3H3,(H-,9,10,11,12) |

InChI-Schlüssel |

UZZLNPYSNXXHNO-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+](C)(C)C(CC(=O)O)C(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)

![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)

![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)